2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide
Description
This compound is a pyrido-thiadiazine derivative characterized by a sulfone group (1,1-dioxide), a p-tolyl substituent on the dihydrothiadiazine ring, and an acetamide moiety linked to a 4-fluorobenzyl group. The pyrido[2,3-e][1,2,4]thiadiazine scaffold is rare in literature, with closest analogs reported in pharmacopeial standards (e.g., USP Torsemide Related Compound E, a pyrido[4,3-e]thiadiazinone derivative) .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-16-4-10-19(11-5-16)27-15-26(31(29,30)20-3-2-12-24-22(20)27)14-21(28)25-13-17-6-8-18(23)9-7-17/h2-12H,13-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCQVJMTCWAFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide is a member of the pyrido-thiadiazine class known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research data.
Chemical Structure and Synthesis
This compound features a complex structure with a pyrido-thiadiazine core and specific substituents that enhance its biological activity. The synthesis typically involves multiple steps:
- Formation of the Pyrido-Thiadiazine Core : This is achieved through cyclization reactions involving sulfur and nitrogen sources.
- Introduction of Substituents : The p-tolyl group is introduced via electrophilic aromatic substitution, while the 4-fluorobenzyl group is added through nucleophilic substitution reactions.
The synthetic route can be optimized using continuous flow techniques to improve yield and efficiency .
Biological Activity
The biological activity of this compound is primarily linked to its potential as a PI3Kδ inhibitor , which plays a significant role in cancer therapy. Research indicates that derivatives of thiadiazine compounds exhibit selective inhibition against PI3Kδ isoforms over others, suggesting a promising avenue for treating cancers and inflammatory diseases .
The mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate enzymatic activity or disrupt cellular processes, leading to therapeutic effects. The presence of the p-tolyl and 4-fluorobenzyl groups enhances binding affinity and specificity towards these targets .
Case Studies and Research Findings
Several studies have documented the effects of similar compounds in the pyrido-thiadiazine class:
- Antiproliferative Activity : In vitro studies have shown that related thiadiazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that certain derivatives demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .
- Inflammatory Disease Models : Other research has indicated that these compounds may reduce inflammation markers in animal models, suggesting potential applications in treating conditions like rheumatoid arthritis .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic molecule with significant potential in various scientific fields. This article delves into its applications, synthesizing comprehensive data and insights from diverse sources while avoiding unreliable references.
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 436.53 g/mol. The structure features a pyrido-thiadiazine core, which is characterized by its unique functional groups that enhance its reactivity and biological activity. The presence of the dioxido group increases electrophilicity, making it suitable for various chemical reactions such as nucleophilic substitutions and electrophilic additions.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazine rings have been shown to possess antibacterial and antifungal activities.
Anticancer Potential
Several studies have highlighted the anticancer potential of thiadiazine derivatives. Compounds with structural similarities to the target compound have demonstrated inhibitory effects on cancer cell proliferation in vitro. Notably, research has indicated that modifications to the thiadiazine core can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Neuroprotective Effects
The neuroprotective properties of compounds related to This compound have also been investigated. These compounds may interact with neuroreceptors or modulate signaling pathways associated with neurodegenerative diseases.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the pyrido-thiadiazine core followed by functionalization. Techniques such as microwave-assisted synthesis or solvent-free conditions are explored to improve yields and reduce reaction times.
Example Synthetic Route
| Step | Description |
|---|---|
| 1 | Formation of pyrido-thiadiazine core through cyclization reactions. |
| 2 | Introduction of acetamide functional group via acylation reactions. |
| 3 | Functionalization with 4-fluorobenzyl group through nucleophilic substitution. |
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of thiadiazine derivatives based on the target compound. These derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several thiadiazine derivatives against common pathogens. The results demonstrated that compounds structurally similar to This compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- The target compound’s pyrido-thiadiazine core is distinct from the pyrazolo-benzothiazine in or triazole-pyrimidine in , which may influence conformational flexibility and binding interactions.
- Unlike USP Torsemide’s analog , the target compound lacks a ketone group but includes a sulfone and fluorinated aromatic moiety, which could enhance solubility or target affinity.
Physicochemical and Spectral Properties
Comparative data for analogs with available experimental evidence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
